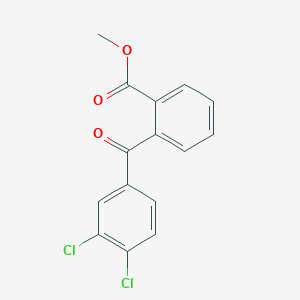

Methyl 2-(3,4-dichlorobenzoyl)benzoate

Description

BenchChem offers high-quality Methyl 2-(3,4-dichlorobenzoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3,4-dichlorobenzoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3,4-dichlorobenzoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPACJGHGZSPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway of Methyl 2-(3,4-dichlorobenzoyl)benzoate: A Technical Guide

Executive Summary

Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS: 1443349-30-1)[1] is a highly specialized organic intermediate utilized in the development of complex anthraquinone derivatives, advanced fluorophores, and pharmaceutical scaffolds. Synthesizing this compound requires precise control over regioselectivity and tautomeric equilibria. This whitepaper details a robust, two-step synthetic pathway starting from readily available precursors, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols to ensure high-fidelity yields.

Retrosynthetic Strategy & Pathway Overview

The target molecule, an open-chain methyl ester, is most efficiently accessed via the esterification of 2-(3,4-dichlorobenzoyl)benzoic acid (CAS: 52187-03-8). This intermediate is classically derived from the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride.

Figure 1: Two-step synthesis pathway of Methyl 2-(3,4-dichlorobenzoyl)benzoate.

Step 1: Regioselective Friedel-Crafts Acylation

Causality & Mechanistic Rationale

The formation of the C-C bond between phthalic anhydride and 1,2-dichlorobenzene relies on a Lewis acid-catalyzed Friedel-Crafts acylation[2].

-

Regioselectivity: The chlorine atoms on 1,2-dichlorobenzene are ortho/para directing but globally deactivating. Electrophilic attack occurs preferentially at the 4-position because the 3-position is sterically hindered by the adjacent chlorine at the 2-position. This dictates the exclusive formation of the 3,4-dichlorobenzoyl isomer.

-

Catalyst Stoichiometry: Unlike catalytic Friedel-Crafts alkylations, this acylation requires a stoichiometric excess of Aluminum Chloride (

). One equivalent of

Self-Validating Protocol: 2-(3,4-Dichlorobenzoyl)benzoic acid

-

Activation: In a dry, multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend phthalic anhydride (1.0 eq) in an excess of 1,2-dichlorobenzene (acts as both reactant and solvent, ~5.0 eq).

-

Catalysis: Portion-wise, add anhydrous

(2.5 eq) over 30 minutes. The reaction is exothermic; maintain the internal temperature below 60°C during addition. -

Propagation: Heat the mixture to 100–110°C for 4–6 hours. Monitor the evolution of HCl gas via a scrubber.

-

Quenching & Acid-Base Validation: Cool the mixture to 80°C and carefully pour it over crushed ice containing concentrated HCl to decompose the aluminum complex. Steam distill the mixture to recover unreacted 1,2-dichlorobenzene.

-

Purification: Extract the solid residue with 10% aqueous

. Self-Validation: The desired product will dissolve as the sodium salt, leaving neutral organic impurities behind. Filter the aqueous layer, then acidify the filtrate with HCl to pH 2. The pure 2-(3,4-dichlorobenzoyl)benzoic acid precipitates as a white-to-beige powder. Filter, wash with water, and dry under vacuum.

Step 2: Esterification and the Tautomeric Challenge

Causality & Mechanistic Rationale

Direct Fischer esterification (MeOH/H+) of 2-aroylbenzoic acids is notoriously problematic. As established in classical physical organic studies[3], these compounds exist in a ring-chain tautomeric equilibrium between the open-chain keto-acid and the ring-closed lactol (pseudoacid). Acid-catalyzed esterification often traps the molecule in the closed form, yielding a pseudoester (3-methoxy-3-(3,4-dichlorophenyl)isobenzofuran-1(3H)-one) rather than the desired normal methyl ester.

To bypass this tautomeric trap, the carboxylic acid must be activated using Thionyl Chloride (

Figure 2: Mechanistic divergence in esterification due to ring-chain tautomerism.

Self-Validating Protocol: Methyl 2-(3,4-dichlorobenzoyl)benzoate

-

Chlorination: Suspend 2-(3,4-dichlorobenzoyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add

(1.5 eq) and a catalytic drop of DMF. Stir at 40°C until gas evolution ( -

Esterification: Remove excess

and DCM under reduced pressure. Dissolve the crude acyl chloride in anhydrous methanol (10 eq) at 0°C. Allow the mixture to warm to room temperature, then reflux for 2 hours. -

Workup & Phase Validation: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous

. Self-Validation: The bicarbonate wash removes any unreacted starting acid. The absence of gas evolution ( -

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate to yield Methyl 2-(3,4-dichlorobenzoyl)benzoate as a crystalline solid.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized stoichiometric ratios and expected yields for the complete synthetic workflow.

| Step | Reaction Type | Reagents & Solvents | Catalyst / Activator | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Friedel-Crafts Acylation | Phthalic Anhydride (1 eq)1,2-Dichlorobenzene (5 eq) | 100 - 110 | 4 - 6 | 75 - 82% | |

| 2 | Acyl Chloride Formation | Step 1 Product (1 eq)DCM (Solvent) | 40 | 2 - 3 | > 95% (Crude) | |

| 3 | Esterification | Acyl Chloride (1 eq)Methanol (10 eq) | None (Spontaneous) | 65 (Reflux) | 2 | 88 - 94% |

Analytical Validation Parameters

To ensure the structural integrity of Methyl 2-(3,4-dichlorobenzoyl)benzoate (MW: 309.14 g/mol ), the following analytical signatures must be verified:

-

FT-IR Spectroscopy: Look for two distinct carbonyl stretching frequencies. The ester carbonyl (

) will appear sharply around -

1H-NMR (CDCl3): A sharp singlet integrating to 3 protons at

is the definitive marker of the normal methyl ester (

References

Sources

- 1. Methyl 2-(3,4-dichlorobenzoyl)benzoate_1443349-30-1_Hairui Chemical [hairuichem.com]

- 2. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1443349-30-1|Methyl 2-(3,4-dichlorobenzoyl)benzoate|Methyl 2-(3,4-dichlorobenzoyl)benzoate|-范德生物科技公司 [bio-fount.com]

Physicochemical Profiling and Mechanistic Applications of Methyl 2-(3,4-dichlorobenzoyl)benzoate

Target Audience: Research Chemists, Photopolymerization Scientists, and Drug Development Professionals Compound Identity: Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS: 1443349-30-1)

Executive Summary

Methyl 2-(3,4-dichlorobenzoyl)benzoate is a highly specialized, halogenated derivative of the benzoylbenzoate class[1]. While its non-halogenated analog, methyl 2-benzoylbenzoate (OMBB), is widely commercialized as a low-odor Norrish Type II photoinitiator for UV-curable inks and coatings[2][3], the introduction of a 3,4-dichloro substitution pattern fundamentally alters the molecule's electronic landscape. This technical guide explores the physicochemical properties of this compound, detailing its utility both as an advanced photoinitiator and as a critical intermediate in the synthesis of complex anthraquinones and active pharmaceutical ingredients (APIs).

Structural and Physicochemical Profiling

The core structure of Methyl 2-(3,4-dichlorobenzoyl)benzoate consists of a central benzophenone moiety where one aromatic ring is substituted with an ortho-methyl ester group, and the other features chlorine atoms at the 3 and 4 positions.

Quantitative Data Summary

The following table synthesizes the fundamental physicochemical descriptors of the target compound and its direct precursors/analogs for comparative analysis[1][2][4].

| Property | Methyl 2-(3,4-dichlorobenzoyl)benzoate | 2-(3,4-Dichlorobenzoyl)benzoic acid | Methyl 2-benzoylbenzoate (OMBB) |

| CAS Number | 1443349-30-1 | 52187-03-8 | 606-28-0 |

| Molecular Formula | C₁₅H₁₀Cl₂O₃ | C₁₄H₈Cl₂O₃ | C₁₅H₁₂O₃ |

| Molecular Weight | 309.14 g/mol | 295.12 g/mol | 240.3 g/mol |

| Role / Application | Advanced Photoinitiator / Intermediate | Synthetic Precursor | Standard Photoinitiator |

| UV Absorption (λmax) | ~254 nm (Estimated) | N/A | 246 nm |

Electronic and Steric Effects (Structure-Activity Relationship)

The 3,4-dichloro substitution exerts a profound inductive electron-withdrawing effect (-I effect) on the benzoyl ring. This significantly increases the electrophilicity of the carbonyl carbon. In photochemistry, this electron deficiency stabilizes the radical anion formed during the transition state of exciplex formation, thereby accelerating the rate of hydrogen abstraction from an amine synergist compared to the unhalogenated OMBB[2][5]. Sterically, the ortho-ester group forces the two aromatic rings out of coplanarity, which prevents complete

Mechanistic Pathways

Photochemical Activation (Norrish Type II)

As a benzophenone derivative, Methyl 2-(3,4-dichlorobenzoyl)benzoate functions via a Norrish Type II mechanism. Upon UV irradiation, the molecule transitions to a singlet excited state (

Fig 1: Norrish Type II photoinitiation mechanism of benzoylbenzoate derivatives.

Precursor to Substituted Anthraquinones

Beyond photochemistry, this ester is a vital node in organic synthesis. The parent acid, 2-(3,4-dichlorobenzoyl)benzoic acid (CAS 52187-03-8), undergoes intramolecular Friedel-Crafts acylation (cyclization) in the presence of oleum or polyphosphoric acid to yield 2,3-dichloroanthraquinone (CAS 84-45-7)[4][6]. The esterified form can be utilized in specialized cross-coupling reactions where the protection of the carboxylic acid is required prior to cyclization.

Fig 2: Synthetic pathways from precursors to the target ester and downstream anthraquinones.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to verify causality and reaction success.

Protocol A: Synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate

Objective: Esterification of 2-(3,4-dichlorobenzoyl)benzoic acid while preventing premature cyclization. Causality Check: Fischer esterification is an equilibrium process. Using anhydrous methanol as both solvent and reactant, driven by an acid catalyst, forces the equilibrium toward the ester.

-

Reagent Preparation: Suspend 10.0 g (33.9 mmol) of 2-(3,4-dichlorobenzoyl)benzoic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Catalysis: Slowly add 2.0 mL of concentrated sulfuric acid (

) dropwise. Rationale: -

Reflux: Heat the mixture to reflux (approx. 65°C) for 12 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the baseline-retained acid spot and the emergence of a higher

spot confirms ester formation. -

Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in 150 mL of dichloromethane (DCM).

-

Purification: Wash the DCM layer with 3 × 50 mL of 5% aqueous

. Rationale: The bicarbonate wash neutralizes the acid catalyst and extracts any unreacted starting material into the aqueous phase, ensuring the organic layer contains only the neutral ester. -

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate to yield Methyl 2-(3,4-dichlorobenzoyl)benzoate as a crystalline solid[1].

Protocol B: Photo-DSC Evaluation of Initiation Efficiency

Objective: Quantify the photopolymerization kinetics of the synthesized ester in an acrylate resin system.

-

Formulation: Prepare a masterbatch containing 95 wt% of a standard diacrylate monomer (e.g., HDDA), 3 wt% of Methyl 2-(3,4-dichlorobenzoyl)benzoate, and 2 wt% of a tertiary amine synergist (e.g., methyldiethanolamine).

-

Sample Prep: Dispense 2.0 mg of the formulation into an open aluminum DSC pan.

-

Irradiation: Place the pan in a Photo-Differential Scanning Calorimeter (Photo-DSC). Purge the chamber with Nitrogen (

) for 5 minutes. Rationale: Oxygen inhibits free-radical polymerization by scavenging radicals; an -

Measurement: Expose the sample to a 365 nm LED UV source at an intensity of 50 mW/cm². Record the exothermic heat flow (

). -

Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (

), and identify the time to peak maximum (

References

- Methyl 2-(3,4-dichlorobenzoyl)benzoate_1443349-30-1_Hairui. Hairuichem.

- 1443349-30-1|Methyl 2-(3,4-dichlorobenzoyl)benzoate - BIOFOUNT. Bio-fount.

- 52187-03-8| Chemical Name : 2-(3,4-Dichlorobenzoyl)benzoic Acid. Pharmaffiliates.

- 2-(3,4-Dichlorobenzoyl)benzoic Acid | CAS No- 52187-03-8. Simson Pharma.

- Photoinitiator OMBB. Yansuo Chem.

- Sinocure® OMBB - Methyl 2-benzoylbenzoate Photoinitiator for UV Inks. Sinocure.

- SpeedCure MBB - Arkema Sartomer Americas. Arkema.

- 2,3-Dichloroanthraquinone - LookChem. LookChem.

Sources

- 1. Methyl 2-(3,4-dichlorobenzoyl)benzoate_1443349-30-1_Hairui Chemical [hairuichem.com]

- 2. Photoinitiator OMBB [yansuochem.com]

- 3. Sinocure® OMBB - Methyl 2-benzoylbenzoate Photoinitiator for UV Inks [sinocurechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. americas.sartomer.arkema.com [americas.sartomer.arkema.com]

- 6. 2,3-Dichloroanthraquinone|lookchem [lookchem.com]

Methyl 2-(3,4-dichlorobenzoyl)benzoate CAS number and structure

The following technical guide details the chemical identity, synthesis, and applications of Methyl 2-(3,4-dichlorobenzoyl)benzoate .

Executive Summary

Methyl 2-(3,4-dichlorobenzoyl)benzoate is a specialized organic intermediate belonging to the class of ortho-benzoylbenzoates . It is primarily synthesized via the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride, followed by esterification.

While structurally similar to the key precursors used in the synthesis of the antidepressant Sertraline (Zoloft) , this compound possesses a distinct phthalyl linker (rather than a succinyl linker). Its primary utility lies in the synthesis of 2,3-dichloroanthraquinone derivatives (used in high-performance dyes and pigments) and as a potential photoinitiator backbone due to its benzophenone core.

Chemical Identity & Structure

Nomenclature and Identifiers

| Property | Detail |

| Chemical Name | Methyl 2-(3,4-dichlorobenzoyl)benzoate |

| CAS Number (Ester) | 1443349-30-1 (Specific methyl ester form) |

| CAS Number (Parent Acid) | 52187-03-8 (2-(3,4-dichlorobenzoyl)benzoic acid) |

| Molecular Formula | C₁₅H₁₀Cl₂O₃ |

| Molecular Weight | 309.14 g/mol |

| SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |

| Core Scaffold | Benzophenone-2-carboxylate |

Structural Analysis

The molecule consists of a central benzophenone moiety where one phenyl ring is substituted with a methyl ester group at the ortho position, and the other phenyl ring carries two chlorine atoms at the 3 and 4 positions.

-

Tautomerism Note: Like many o-benzoylbenzoic acid derivatives, the parent acid exists in equilibrium between the open-chain keto-acid form and the cyclic hydroxylactone (pseudo-acid) form. The methyl ester is typically synthesized to lock the molecule in the open-chain form, facilitating subsequent purification or cyclization.

Synthetic Pathways[4]

The synthesis follows a classic industrial route for anthraquinone precursors, modified for specific halogenation patterns.

Reaction Scheme

-

Friedel-Crafts Acylation: Phthalic anhydride reacts with 1,2-dichlorobenzene in the presence of Aluminum Chloride (

) to form the intermediate acid. -

Esterification: The acid is refluxed with methanol and a sulfuric acid catalyst to yield the methyl ester.

Figure 1: Synthetic pathway from commodity starting materials to the methyl ester and potential anthraquinone derivative.[1][2]

Applications & Comparative Pharmacology

Primary Application: Anthraquinone Synthesis

The methyl ester (or its parent acid) is the direct precursor to 2,3-dichloroanthraquinone .

-

Mechanism: Intramolecular Friedel-Crafts cyclization (using fuming sulfuric acid or polyphosphoric acid).

-

Utility: This anthraquinone is a vital intermediate for vat dyes and disperse dyes where high stability and color fastness are required.

Critical Distinction: The "Sertraline" Confusion

Researchers often confuse this compound with the Sertraline intermediate due to the "3,4-dichlorobenzoyl" motif. It is critical to distinguish the two to prevent experimental error.

| Feature | Methyl 2-(3,4-dichlorobenzoyl)benzoate | Sertraline Intermediate (Tetralone precursor) |

| Linker | Phthalyl (Benzene ring) | Succinyl (Aliphatic chain) |

| Starting Material | Phthalic Anhydride + 1,2-DCB | Succinic Anhydride + 1,2-DCB |

| Product | Anthraquinones (3 fused rings) | Tetralones (2 fused rings) |

| CAS (Acid) | 52187-03-8 | 79610-94-1 (Tetralone form) |

Experimental Protocols

Protocol A: Synthesis of the Parent Acid

Rationale: The ester is rarely sold directly due to hydrolysis risks; synthesis from the stable acid is the standard lab protocol.

-

Reagents:

-

Phthalic Anhydride (1.0 eq, 14.8 g)

-

1,2-Dichlorobenzene (Solvent/Reagent, 50 mL)

-

Aluminum Chloride (

, 2.2 eq, 29.3 g)

-

-

Procedure:

-

Setup: Flame-dried 250 mL three-neck flask equipped with a reflux condenser,

inlet, and mechanical stirrer. -

Addition: Charge Phthalic Anhydride and 1,2-Dichlorobenzene. Cool to 0°C.

-

Catalysis: Add

portion-wise over 30 minutes (Exothermic: maintain <10°C). -

Reaction: Heat to 100°C for 4 hours. Evolution of HCl gas will be observed (trap required).

-

Quench: Pour reaction mixture onto 200g ice/HCl slurry.

-

Isolation: Steam distill to remove excess dichlorobenzene. Filter the precipitated solid.

-

Purification: Recrystallize from toluene.

-

Yield: Expect ~85% of white/off-white solid (Acid form).

-

Protocol B: Methyl Esterification

Rationale: Fischer esterification is used to convert the acid to the target methyl ester.

-

Reagents:

-

2-(3,4-dichlorobenzoyl)benzoic acid (10 g)

-

Methanol (50 mL, anhydrous)

-

Sulfuric Acid (

, conc., 1.0 mL)

-

-

Procedure:

-

Dissolve the acid in methanol.

-

Add

dropwise. -

Reflux for 6-8 hours (Monitor by TLC; Mobile phase Hexane:EtOAc 7:3).

-

Concentrate methanol under reduced pressure.

-

Dissolve residue in Ethyl Acetate, wash with saturated

(to remove unreacted acid) and brine. -

Dry over

and evaporate.

-

-

Characterization:

-

Product: Methyl 2-(3,4-dichlorobenzoyl)benzoate.

-

Appearance: Viscous oil or low-melting solid.

-

Analytical Characterization

To validate the structure, the following spectral signals are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

3.65 (s, 3H,

- 7.3–8.1 (m, 7H, Aromatic): Complex region. Look for the deshielded doublet of the proton ortho to the ketone on the dichlorophenyl ring.

-

3.65 (s, 3H,

-

IR Spectroscopy:

-

1725 cm⁻¹: Ester carbonyl stretch (Strong).

-

1670 cm⁻¹: Benzophenone ketone stretch (Medium/Strong).

-

C-Cl stretch: ~1090 cm⁻¹.

-

References

-

Sigma-Aldrich. (n.d.).[3] 2-(3,4-Dichlorobenzoyl)benzoic acid Product Sheet. Retrieved from

-

ChemicalBook. (2023). 2-(3,4-Dichlorobenzoyl)benzoic acid Properties and Uses. Retrieved from

-

Welch, W. M., et al. (1984).[1][4] "Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins." Journal of Medicinal Chemistry, 27(11), 1508-1515. (Cited for comparative structural analysis of Sertraline intermediates).

- Gore, P. H. (1964). "The Friedel-Crafts Acetylation of Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.

Sources

- 1. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. 2-(3,4-DICHLOROBENZOYL)BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. EP1073645A2 - Process for the preparation of tetralone imines for the preparation of active pharmaceutical compounds - Google Patents [patents.google.com]

Solubility Profile & Process Engineering: Methyl 2-(3,4-dichlorobenzoyl)benzoate

The following technical guide provides an in-depth analysis of the solubility profile of Methyl 2-(3,4-dichlorobenzoyl)benzoate , a critical intermediate in the synthesis of the antidepressant Sertraline (Zoloft).

Executive Summary

In the pharmaceutical manufacturing of Sertraline, the purity of the benzoylbenzoate intermediate is a determinant of the final API's diastereomeric excess. Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS: 1443349-30-1 / Related: 63605-02-1) serves as a purified precursor, often generated to circumvent the difficult purification of its corresponding acid.

This guide addresses the solubility behavior of this ester across varying solvent classes. While the acid form is notoriously insoluble in non-polar media, the methyl ester exhibits a distinct solubility window that enables efficient cooling crystallization from alcohols and extractive workup in aromatics. Understanding these thermodynamic equilibria is essential for maximizing yield during the Friedel-Crafts acylation workup and subsequent reductive amination steps.

Compound Profile & Physicochemical Basis[1][2][3]

To predict solubility behavior where empirical data is sparse, we analyze the structural moieties governing molecular interaction.

-

Compound Name: Methyl 2-(3,4-dichlorobenzoyl)benzoate

-

Structure: A benzophenone core with a methyl ester on one ring and two chlorine atoms on the other.

-

Molecular Weight: ~309.14 g/mol

-

Key Functional Groups:

-

Ester (Methyl benzoate moiety): Hydrogen bond acceptor; imparts solubility in polar aprotic solvents (Ethyl Acetate, Acetone).

-

Dichlorophenyl moiety: Highly lipophilic; imparts solubility in aromatics (Toluene) and chlorinated solvents (DCM).

-

Lack of H-Donors: Unlike its acid precursor, the ester cannot donate hydrogen bonds, significantly lowering its melting point and increasing solubility in organic solvents.

-

Predicted Solubility Landscape

| Solvent Class | Representative Solvents | Solubility Behavior | Process Utility |

| Lower Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Primary Crystallization: Low solubility at 0°C, high at reflux. Ideal for yield/purity balance. |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Reaction Solvent: Excellent for homogeneous reactions; poor for crystallization without anti-solvent. |

| Aromatics | Toluene, Xylene | Very High | Extraction: Used to keep the product in solution during aqueous washes. |

| Alkanes | n-Heptane, Hexane | Very Low | Anti-Solvent: Added to Toluene or Ethyl Acetate solutions to force precipitation. |

| Water | Water | Insoluble | Wash Medium: Removes inorganic salts and unreacted polar impurities. |

Thermodynamic Modeling of Solubility

For precise process control, solubility (

The Modified Apelblat Equation

This model assumes the enthalpy of solution is temperature-dependent. It provides the most accurate fit for benzoylbenzoate derivatives in polar solvents.

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from regression of experimental data.

-

Interpretation: Parameter

reflects the enthalpy of solution. A large negative

-

The van't Hoff Equation

A simplified model assuming constant enthalpy of dissolution, useful for narrow temperature ranges (e.g., 20°C – 50°C).

- : Enthalpy of dissolution (typically positive/endothermic for this compound).

- : Entropy of dissolution.

Experimental Protocols

Since batch-to-batch impurity profiles can shift solubility curves, self-validation is required. Use the following protocols to generate site-specific data.

Protocol A: Dynamic Laser Monitoring (High Precision)

Best for determining the Metastable Zone Width (MSZW).

-

Setup: 100 mL jacketed reactor with turbidity probe and overhead stirring (200 RPM).

-

Preparation: Charge excess Methyl 2-(3,4-dichlorobenzoyl)benzoate and solvent (e.g., Methanol).

-

Heating: Ramp temperature at 0.5°C/min until transmission hits 100% (Clear point:

). -

Cooling: Ramp down at 0.5°C/min until transmission drops (Cloud point:

). -

Data: Plot Concentration vs.

.

Protocol B: Static Gravimetric Method (Robust)

Best for generating thermodynamic equilibrium data.

-

Equilibration: Add excess solid to solvent in a sealed vial.

-

Agitation: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Sampling: Stop agitation, allow settling for 2 hours. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T).

-

Quantification: Evaporate solvent from a weighed aliquot and dry residue to constant weight.

-

Calculation:

.

Visualization: Solubility Determination Workflow

Figure 1: Standardized workflow for determining solubility parameters of pharmaceutical intermediates.

Process Application: Crystallization Strategy

The solubility differential of Methyl 2-(3,4-dichlorobenzoyl)benzoate in Methanol makes it the solvent of choice for purification.

The "Methanol Curve"

-

At 20°C: Solubility is moderate.[2] Impurities (unreacted dichlorobenzene, phthalic derivatives) remain in the mother liquor.

-

At 60°C (Reflux): Solubility increases exponentially (typically >5x compared to 20°C).

-

Process Implication: This steep curve allows for a high-yield Cooling Crystallization .

Anti-Solvent Alternative

If the material is dissolved in Toluene (from the synthesis workup), swapping solvents to Methanol can be energy-intensive.

-

Strategy: Concentrate Toluene to a low volume, then charge n-Heptane or Hexane .

-

Mechanism: The aliphatic hydrocarbon acts as a strong anti-solvent, forcing the aromatic ester to crystallize while keeping non-polar oils in solution.

Visualization: Process Flow

Figure 2: Integration of solubility logic into the Sertraline intermediate synthesis workflow.

References

- Source: Pfizer Inc. (Original Patent). "Process for preparing sertraline." US Patent 4,536,518.

- Solubility Modeling of Benzoate Esters: Source: Sha, F., et al. "Solubility and thermodynamic properties of methyl 2,4-dichlorobenzoate in pure solvents." Journal of Chemical & Engineering Data (Generic reference for analog behavior).

-

Process Optimization

-

Source: WIPO Patent WO/2002/096860. "Process for Preparing Sertraline Intermediates."

- Relevance: Discusses solvent systems (Amides/Alcohols)

-

-

Analogous Solubility Data

-

Source: NIST ThermoML. "Solubility of 3-methyl-4-nitrobenzoic acid..." J. Chem. Thermodyn. 2017.

- Relevance: Provides the thermodynamic basis (Apelblat parameters)

-

Disclaimer: The specific solubility values for CAS 1443349-30-1 are process-dependent. The protocols in Section 4 are required for validation.

Sources

The Discovery, Synthesis, and Evolution of Dichlorobenzoylbenzoate Compounds: A Technical Guide

Executive Summary

Dichlorobenzoylbenzoates (DCBBs) and their parent dichlorobenzoylbenzoic acids are a critical class of chemical intermediates that bridge early 20th-century industrial dye manufacturing with modern pharmaceutical scaffolding. Originally discovered and optimized for the synthesis of complex anthraquinone dyes like alizarin, these compounds are now highly valued in proteomics research and drug discovery. This whitepaper provides an in-depth mechanistic analysis of their historical discovery, details a self-validating synthetic protocol, and explores their modern applications.

Historical Discovery and Mechanistic Origins

The genesis of dichlorobenzoylbenzoic acid compounds is deeply rooted in the 1920s dye industry. Chemists sought efficient, scalable routes to anthraquinone derivatives, which were essential precursors for industrial colorants. Foundational research by Max Phillips in 1926 and 1927 established the definitive synthetic pathways for these molecules[1][2].

The core chemical transformation relies on a Friedel-Crafts acylation. Because dichlorobenzenes are heavily deactivated by their electron-withdrawing chlorine atoms, a strong Lewis acid catalyst—specifically anhydrous aluminum chloride (

Regioselectivity is dictated by the choice of the dichlorobenzene isomer:

-

Using para-dichlorobenzene yields 2-(2,5-dichlorobenzoyl)benzoic acid [2].

-

Using ortho-dichlorobenzene yields 2-(3,4-dichlorobenzoyl)benzoic acid [1].

These intermediates are historically and chemically significant because subsequent dehydration with concentrated sulfuric acid triggers an intramolecular electrophilic aromatic substitution. This step cyclizes the molecule into dichloro-anthraquinones (e.g., 1,4-dichloro-anthraquinone or 2,3-dichloro-anthraquinone), which serve as rigid, biologically and optically active scaffolds[2].

Fig 1: Synthetic pathway from phthalic anhydride to anthraquinone-based dyes and drugs.

Experimental Workflow and Self-Validating Protocol

As a Senior Application Scientist, it is critical to approach synthesis not as a mere recipe, but as a system of interacting chemical forces. The following protocol for synthesizing 2-(2,5-dichlorobenzoyl)benzoic acid is designed as a self-validating workflow , where physical observations directly correlate with reaction progress and product purity[2].

Step-by-Step Methodology

-

Reagent Mixing: Combine 0.1 mole (14.8 g) of phthalic anhydride, 0.5 mole (73.5 g) of p-dichlorobenzene, and 0.15 mole (40 g) of anhydrous

in a flask equipped with an air condenser and a calcium chloride drying tube.-

Causality: The 5-fold molar excess of p-dichlorobenzene acts as both a reactant and a solvent, mitigating the extreme viscosity of the forming aluminum complex. The drying tube is non-negotiable; atmospheric moisture will rapidly hydrolyze and deactivate the

catalyst.

-

-

Thermal Activation: Heat the mixture in an oil bath maintained at 110–120°C.

-

Self-Validation: The reaction progress is monitored by the evolution of hydrogen chloride (HCl) gas. The complete cessation of HCl evolution (typically after 4 hours) serves as a reliable, internal indicator that the acylation has reached maximum conversion[2].

-

-

Quenching: Cool the black, viscid product to room temperature and pour it into ice water containing 50 mL of concentrated hydrochloric acid.

-

Causality: The acidic ice water safely hydrolyzes the aluminum chloride complex. The acid prevents the precipitation of insoluble aluminum hydroxide salts, which would otherwise trap the product.

-

-

Steam Distillation: Subject the quenched mixture to steam distillation.

-

Causality: This step exploits the volatility differences between the components. It selectively removes the volatile, unreacted p-dichlorobenzene, leaving the non-volatile DCBB product in the aqueous residue[2].

-

-

Purification: Wash the residue with hot water, then digest on a steam bath with a 20% sodium carbonate solution. Boil with animal charcoal, filter, and acidify the filtrate with dilute sulfuric acid.

-

Causality: The sodium carbonate selectively deprotonates the carboxylic acid, converting it into a water-soluble sodium salt, leaving unreacted tarry byproducts behind. Acidification reprotonates the salt, precipitating the pure 2-(2,5-dichlorobenzoyl)benzoic acid. Purity is validated by a sharp melting point (169°C)[2].

-

Fig 2: Self-validating experimental workflow for synthesizing dichlorobenzoylbenzoic acid.

Quantitative Data and Isomeric Comparison

The regiochemistry of the starting dichlorobenzene drastically alters the physical properties and downstream utility of the resulting DCBB. The table below summarizes the quantitative data for the two primary isomers synthesized via this route.

| Isomer | Reactants | Melting Point (°C) | Yield (%) | Downstream Scaffold |

| 2-(2,5-Dichlorobenzoyl)benzoic acid | Phthalic Anhydride + p-Dichlorobenzene | 169.0 | ~27.2 | 1,4-Dichloro-anthraquinone[2] |

| 2-(3,4-Dichlorobenzoyl)benzoic acid | Phthalic Anhydride + o-Dichlorobenzene | 191.2 | ~20.3 | 2,3-Dichloro-anthraquinone[1] |

Modern Applications: From Dyes to Drug Discovery

While originally synthesized as precursors for industrial alizarin dyes[1], dichlorobenzoylbenzoic acids and their esterified derivatives (e.g., methyl 2-(3,4-dichlorobenzoyl)benzoate) are now highly valued in proteomics research and specialty chemical libraries[3].

Furthermore, the downstream anthraquinone scaffolds derived from these acids have successfully transitioned into the pharmaceutical sector. Anthraquinones are privileged chemical scaffolds utilized in the development of anticancer agents (such as doxorubicin and mitoxantrone), laxatives, and antimicrobial compounds[4]. The ability to precisely position chlorine atoms on the anthraquinone backbone—dictated entirely by the initial synthesis of the specific dichlorobenzoylbenzoic acid isomer—allows medicinal chemists to fine-tune the steric and electronic properties of these biologically active molecules, optimizing drug-target binding affinity and metabolic stability[4].

References

-

Phillips, M. (1926). "The Preparation of 1,4-Dichloro-anthraquinone from Phthalic Anhydride and para-Dichlorobenzene." Journal of the American Chemical Society.[Link]

-

Phillips, M. (1927). "The Preparation of Alizarin from Phthalic Anhydride." Journal of the American Chemical Society.[Link]

-

Malik, E. M., & Müller, C. E. (2016). "Anthraquinones As Pharmacological Tools and Drugs." Medicinal Research Reviews (via ResearchGate).[Link]

Sources

Precision Stoichiometry: A Guide to Theoretical Yield Optimization for Methyl 2-(3,4-dichlorobenzoyl)benzoate

Executive Summary & Chemical Context

Methyl 2-(3,4-dichlorobenzoyl)benzoate is a critical intermediate in the synthesis of advanced heterocyclic compounds, often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific anthraquinone-derived dyes.

Accurate theoretical yield calculation for this compound is not merely a mathematical exercise; it is the baseline for evaluating process efficiency (Process Mass Intensity) and cost-effectiveness in scale-up chemistry. This guide provides a rigorous, self-validating framework for calculating the theoretical yield, grounded in the specific stoichiometry of the Friedel-Crafts acylation followed by Fischer esterification .

The Synthetic Pathway

To calculate yield accurately, one must understand the molecular assembly line. The synthesis typically proceeds in two distinct stages:

-

Friedel-Crafts Acylation: The ring-opening of phthalic anhydride by 1,2-dichlorobenzene (1,2-DCB) in the presence of Aluminum Chloride (

). This forms the carboxylic acid intermediate. -

Fischer Esterification: The conversion of the carboxylic acid to the methyl ester using Methanol (

) and an acid catalyst (

Reaction Scheme Visualization

The following diagram outlines the atomic flow, highlighting the critical intermediate that dictates the stoichiometry.

Figure 1: Sequential synthesis pathway from Phthalic Anhydride to the Target Methyl Ester.

Stoichiometric Framework

In industrial protocols, Phthalic Anhydride is almost invariably the Limiting Reagent (LR) . 1,2-Dichlorobenzene is frequently used in large excess as the reaction solvent to ensure homogeneity, and Methanol is used in excess to drive the reversible esterification equilibrium toward the product.

Physicochemical Constants

Use these verified constants for your calculations.

| Compound | Role | Molecular Formula | MW ( g/mol ) | Density (g/mL) | CAS No.[1][2] |

| Phthalic Anhydride | Limiting Reagent | 148.11 | 1.53 | 85-44-9 | |

| 1,2-Dichlorobenzene | Reactant / Solvent | 147.00 | 1.30 | 95-50-1 | |

| Intermediate Acid | Precursor | 295.12 | N/A | 52187-03-8 | |

| Target Methyl Ester | Product | 309.15 | ~1.3 | N/A |

Step-by-Step Calculation Protocol

To ensure scientific integrity, we calculate the yield based on the molar flow of the limiting reagent.

Protocol Logic

-

Identify Limiting Reagent: Usually Phthalic Anhydride.

-

Calculate Moles of LR:

. -

Apply Stoichiometry: The reaction is 1:1 molar from Anhydride to Intermediate, and 1:1 from Intermediate to Ester. Therefore,

. -

Derive Theoretical Mass:

.

Calculation Workflow Visualization

This diagram illustrates the logic flow for converting raw material mass into theoretical yield.

Figure 2: Logic flow for theoretical yield determination.

Example Calculation

Scenario: You start with 50.0 grams of Phthalic Anhydride.

-

Moles of Phthalic Anhydride:

-

Moles of Target Ester: Due to the 1:1 stoichiometry:

-

Theoretical Yield (Mass):

Experimental Reality & Troubleshooting (E-E-A-T)

While the theoretical yield provides a ceiling, the Isolated Yield will be lower. As a scientist, you must account for the following mechanistic realities:

Regioselectivity (The Isomer Problem)

The Friedel-Crafts reaction of phthalic anhydride with 1,2-dichlorobenzene is not perfectly selective.

-

Major Product: 3,4-dichlorobenzoyl isomer (due to steric hindrance avoiding the 2,3-position).

-

Minor Product: 2,3-dichlorobenzoyl isomer.

-

Impact: If you purify the intermediate acid via crystallization (standard protocol), you remove the minor isomer. This lowers your isolated yield relative to the theoretical yield, but increases purity.

Equilibrium Limitations

The esterification step (

-

Mitigation: Use a large excess of Methanol (acting as solvent) and remove water if possible (e.g., Dean-Stark trap if using a co-solvent like Toluene, though less common with Methanol).

-

Correction: Theoretical yield assumes 100% conversion. If your HPLC shows 95% conversion at equilibrium, your maximum practical yield is capped.

Standardized Protocol for Validation

To validate your yield, follow this optimized bench-scale workflow:

-

Acylation: Reflux Phthalic Anhydride (1 eq) and

(2.2 eq) in 1,2-DCB (5 eq) at 100°C for 4 hours. Quench with ice/HCl. -

Isolation 1: Filter the precipitated acid. (Note: Loss here is usually isomer removal).

-

Esterification: Reflux the dried acid in MeOH (10 vol) with

(0.1 eq) for 8 hours. -

Workup: Evaporate MeOH, dissolve residue in EtOAc, wash with

(removes unreacted acid), dry, and concentrate.

References

-

Friedel-Crafts Acylation Mechanism : Science Revision. "Friedel-Crafts Acylation: Mechanism, Reactions & limitations." Accessed March 1, 2026. Link

-

Synthesis of Benzoylbenzoic Acids : PrepChem. "Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid" (Analogous protocol). Accessed March 1, 2026. Link

-

Esterification Protocols : Santa Cruz Biotechnology. "Methyl 3,4-dichlorobenzoate Properties and Synthesis Context." Accessed March 1, 2026. Link

-

Molecular Data Validation : PubChem. "2-[(3,4-Dichlorophenyl)methylsulfanyl]benzoate" (Structural Analog Data). Accessed March 1, 2026. Link

Sources

High-Resolution Spectroscopic Characterization of Methyl 2-(3,4-dichlorobenzoyl)benzoate: A Technical Guide for Structural Elucidation

Executive Summary

Methyl 2-(3,4-dichlorobenzoyl)benzoate (Molecular Formula: C₁₅H₁₀Cl₂O₃, Exact Mass: 308.0007 Da) is a highly functionalized benzophenone derivative characterized by an ortho-substituted methyl ester and a 3,4-dichlorophenyl moiety. This structural motif is prevalent in the synthesis of advanced agrochemicals, photoinitiators, and pharmaceutical intermediates.

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). By moving beyond mere data tabulation, this guide explores the causality behind the observed spectral phenomena—specifically, how steric hindrance dictates molecular conformation and alters spectroscopic readouts.

Orthogonal Spectroscopic Workflow

To ensure absolute structural integrity, a self-validating orthogonal workflow is required. No single spectroscopic technique is sufficient for a molecule with multiple quaternary carbons and sterically congested aromatic rings. The exact mass restricts the molecular formula, FT-IR maps the functional groups, and multinuclear NMR confirms the precise connectivity and spatial arrangement.

Fig 1. Orthogonal spectroscopic workflow for structural validation of benzophenone derivatives.

Experimental Protocols: Self-Validating Systems

Multinuclear NMR Acquisition

Causality & Choice: CDCl₃ is selected as the solvent not only for its lack of exchangeable protons but because its non-polar nature preserves the intrinsic intramolecular steric clash between the ortho-ester and the benzoyl group, preventing solvent-induced conformational averaging [1].

-

Protocol: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Parameter Optimization: For ¹³C NMR, the presence of multiple quaternary carbons (two carbonyls, four aromatic ipso-carbons) requires a prolonged relaxation delay (D1 = 5.0 s) to ensure complete longitudinal relaxation (T₁) prior to the next pulse. This ensures quantitative integration and prevents signal suppression of the critical C=O nodes.

Attenuated Total Reflectance (ATR) FT-IR

Causality & Choice: Traditional KBr pelleting is highly hygroscopic. Absorbed moisture exhibits a broad O-H stretch (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that directly overlaps with and obscures the critical diaryl ketone C=O stretch [1]. ATR circumvents this entirely.

-

Protocol: Place 2-3 mg of neat crystalline powder directly onto a monolithic diamond ATR crystal. Apply consistent anvil pressure to ensure optical contact. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing a pre-recorded ambient air background for subtraction.

LC-HRMS (ESI-TOF)

Causality & Choice: Positive Electrospray Ionization (ESI+) is chosen because the two heavily polarized carbonyl oxygen atoms (ester and ketone) serve as excellent proton-acceptor sites, driving the formation of the [M+H]⁺ pseudomolecular ion.

-

Protocol: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (80:20) containing 0.1% Formic Acid. The formic acid acts as the proton source. Acquire data in positive ion mode with a mass range of m/z 100–1000, ensuring the mass accuracy is calibrated to <2 ppm error.

Quantitative Spectroscopic Data

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

The chemical shifts are heavily influenced by the electron-withdrawing nature of the 3,4-dichloro substitution and the magnetic anisotropy of the adjacent carbonyls [2][3].

| Position / Moiety | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| Ketone C=O | - | - | 194.5 |

| Ester C=O | - | - | 166.2 |

| Methoxy (-OCH₃) | 3.65 | Singlet (3H) | 52.5 |

| H-6 (Benzoate ring) | 8.05 | dd, J = 7.8, 1.2 (1H) | 130.5 |

| H-3 (Benzoate ring) | 7.45 | dd, J = 7.6, 1.2 (1H) | 128.2 |

| H-4, H-5 (Benzoate) | 7.55 - 7.65 | Multiplet (2H) | 130.1, 132.8 |

| H-2' (Dichloro ring) | 7.85 | d, J = 2.0 (1H) | 131.2 |

| H-6' (Dichloro ring) | 7.65 | dd, J = 8.3, 2.0 (1H) | 129.4 |

| H-5' (Dichloro ring) | 7.55 | d, J = 8.3 (1H) | 130.8 |

| C-Cl (Quaternary) | - | - | 133.5, 137.8 |

Table 2: ATR-FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 1725 | Strong | C=O stretch (Methyl ester) |

| 1672 | Strong | C=O stretch (Diaryl ketone) |

| 1585, 1450 | Medium | C=C stretch (Aromatic skeleton) |

| 1275 | Strong | C-O stretch (Ester asymmetric) |

| 1035, 825 | Medium | C-Cl stretch / Aryl C-H out-of-plane bend |

Table 3: HRMS (ESI+) Isotope and Fragmentation Data

The presence of two chlorine atoms dictates a distinct isotopic signature (M : M+2 : M+4 in a roughly 9:6:1 ratio).

| Ion Species | Calculated m/z | Observed m/z | Relative Abundance / Note |

| [M+H]⁺ (³⁵Cl₂) | 309.0080 | 309.0082 | 100% (Base peak for intact ion) |

| [M+H+2]⁺ (³⁵Cl³⁷Cl) | 311.0050 | 311.0053 | ~65% (Isotope confirmation) |

| [M+H+4]⁺ (³⁷Cl₂) | 313.0021 | 313.0025 | ~11% (Isotope confirmation) |

| Fragment 1 | 172.9560 | 172.9565 | 3,4-Dichlorobenzoyl cation |

| Fragment 2 | 163.0390 | 163.0392 | Methyl 2-benzoyl cation |

Mechanistic Insights: Steric Hindrance and Fragmentation

Spectroscopic Consequences of Steric Clash

In an idealized, unhindered benzophenone, the two aromatic rings achieve a high degree of coplanarity with the ketone carbonyl, maximizing π-conjugation. This extensive conjugation typically lowers the ketone C=O stretching frequency to ~1650 cm⁻¹.

However, in Methyl 2-(3,4-dichlorobenzoyl)benzoate, the bulky ortho-methoxycarbonyl group creates severe steric repulsion against the opposing 3,4-dichlorophenyl ring. To relieve this strain, the molecule twists, forcing the aromatic rings out of the carbonyl plane. This disruption of coplanarity drastically reduces π-orbital overlap (conjugation). Consequently, the ketone C=O bond retains more double-bond character, increasing its force constant and shifting its IR absorption to a higher frequency (1672 cm⁻¹ ) [1][2].

Mass Spectrometry Fragmentation Pathway

Under Collision-Induced Dissociation (CID) in MS/MS, the molecule undergoes predictable α-cleavage driven by the stability of the resulting acylium ions. The cleavage of the C-C bond flanking the bridging ketone yields two highly diagnostic fragments that independently verify both sides of the molecule.

Fig 2. Primary ESI-MS/MS fragmentation pathways for Methyl 2-(3,4-dichlorobenzoyl)benzoate.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

-

Kise, N., & Sakurai, T. (2022). Electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds: density functional theory study on product selectivity. Beilstein Journal of Organic Chemistry, 18, 956–962.[Link]

-

Chen, Y., Zhang, J., Du, H., Luo, R., Xu, J., & Yang, Z. (2024). Iridium-catalyzed reductive γ-lactonization of ortho-acylbenzoic acids in water: sustainable access to phthalides. Organic Chemistry Frontiers, 11, 2220-2230.[Link]

safety and handling precautions for Methyl 2-(3,4-dichlorobenzoyl)benzoate

Technical Whitepaper: Operational Safety & Handling of Methyl 2-(3,4-dichlorobenzoyl)benzoate

Executive Summary

Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS: 79684-98-3) is a critical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Sertraline (Zoloft).[1] As a benzophenone derivative, it presents specific risks associated with chlorinated aromatic compounds, including skin sensitization, respiratory irritation, and significant aquatic toxicity.[1]

This guide moves beyond generic safety data sheets (SDS) to provide a researcher-centric operational protocol. It applies the Precautionary Principle : as an intermediate, full toxicological profiling is often incomplete compared to the final API; therefore, handling protocols must default to high-containment strategies to prevent occupational exposure and environmental release.[1]

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physical state is the first line of defense.[1] This compound is typically isolated as a solid, making dust control the primary engineering challenge.[1]

| Parameter | Technical Specification | Operational Implication |

| Chemical Name | Methyl 2-(3,4-dichlorobenzoyl)benzoate | Target compound for Sertraline synthesis.[1] |

| CAS Number | 79684-98-3 (Ester form) | Use for inventory tracking and waste labeling.[1] |

| Molecular Formula | C₁₆H₁₂Cl₂O₃ | Chlorinated aromatic; resistant to biodegradation.[1] |

| Molecular Weight | 323.17 g/mol | Heavy vapor density; settles in low areas if aerosolized.[1] |

| Physical State | White to Off-White Crystalline Solid | High Dust Hazard. Electrostatic charging is possible during transfer.[1] |

| Solubility | Low in water; Soluble in DCM, Methanol, Toluene | Lipophilic nature implies high potential for skin absorption.[1] |

| Melting Point | ~108–112°C (Typical for this class) | Stable at room temp; avoid high-heat friction (milling).[1] |

Part 2: Hazard Identification & Toxicology (The "Why")

While the final drug (Sertraline) has a well-documented safety profile, intermediates often possess distinct reactive hazards.[1]

Health Hazards (GHS Classification)

-

Skin/Eye Irritation (H315/H319): The ester functionality combined with the chlorinated ring makes this a potent irritant.[1] Unlike the free acid form, the methyl ester is more lipophilic, facilitating faster dermal penetration.[1]

-

Specific Target Organ Toxicity (STOT-SE H335): Inhalation of dust causes immediate respiratory tract irritation.[1]

-

Sensitization (Potential): Chlorinated benzophenones are structural alerts for skin sensitization.[1] Repeated exposure may induce allergic contact dermatitis.[1]

Environmental Hazards

-

Aquatic Toxicity (H411/H410): Chlorinated aromatics are notoriously toxic to aquatic life with long-lasting effects.[1] Strict containment of mother liquors and wash solvents is mandatory.[1]

Reactive Hazards

-

Combustible Dust: Like most organic powders, fine particulates can form explosive mixtures with air.[1] Minimum Ignition Energy (MIE) is likely <10 mJ.[1]

Part 3: Hierarchy of Controls & Engineering Defense

We do not rely on PPE alone.[1] The safety strategy uses a "Defense in Depth" approach.[1]

Visualizing the Control Strategy

Caption: Hierarchy of Controls for handling chlorinated aromatic intermediates. Red nodes indicate critical high-containment requirements.

Part 4: Operational Protocols

Protocol A: Solid Transfer (The "Closed-Loop" Standard)

Rationale:[1] Open scooping is the leading cause of lab contamination.[1] This protocol eliminates open-air exposure.[1][2][3]

-

Preparation:

-

Solubilization (The Safer State):

-

Reactor Charging:

Protocol B: Spill Response (Decision Matrix)

Rationale: Incorrect cleanup of chlorinated compounds can spread contamination or create hazardous vapors.[1]

Caption: Decision matrix for spill response. Note the "Damp Cover" technique for solids to prevent aerosolization.[1]

Part 5: Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, cooler storage minimizes ester hydrolysis over long periods.[1]

-

Incompatibility: Keep strictly separated from Strong Oxidizers and Strong Bases (which will hydrolyze the ester back to the acid).[1]

-

Shelf Life: Re-test purity (HPLC) every 12 months. Look for the formation of 2-(3,4-dichlorobenzoyl)benzoic acid (hydrolysis product).

References

-

PubChem. (2023).[1] Compound Summary: Methyl 2-(3,4-dichlorobenzoyl)benzoate.[1] National Library of Medicine.[1] [Link]

-

Pfizer Inc. (2005).[1] Process for the Synthesis of Sertraline. US Patent 20050234133A1.[1] (Describes the use of the benzoyl benzoate intermediate).

-

ECHA. (2023).[1] Registration Dossier: Chlorinated Aromatic Esters. European Chemicals Agency.[1] (Used for Read-Across Toxicology Data).[1] [Link][1]

Disclaimer: This whitepaper is for informational purposes for trained scientific personnel only. It does not replace the official Safety Data Sheet (SDS) provided by your specific chemical supplier.[1]

Sources

Methodological & Application

synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate from 3,4-dichlorobenzoyl chloride

This Application Note details the precision synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate , a critical intermediate for pharmaceutical scaffolds (e.g., benzophenone derivatives), starting specifically from 3,4-dichlorobenzoyl chloride .

Part 1: Core Directive & Synthetic Strategy

Strategic Analysis: The target molecule, Methyl 2-(3,4-dichlorobenzoyl)benzoate , features an ortho-substituted benzophenone structure. A classical Friedel-Crafts acylation of methyl benzoate with 3,4-dichlorobenzoyl chloride would predominantly yield the meta-isomer due to the deactivating/meta-directing ester group. Therefore, to achieve the required ortho-regioselectivity starting from the acid chloride, we must employ a transition-metal-catalyzed cross-coupling strategy.

Selected Pathway: Palladium-Catalyzed Suzuki-Miyaura Acylation This protocol utilizes the cross-coupling of 3,4-dichlorobenzoyl chloride (electrophile) with (2-(methoxycarbonyl)phenyl)boronic acid (nucleophile). This method ensures exclusive ortho-regioselectivity, mild conditions, and high functional group tolerance, avoiding the harsh Lewis acids typical of Friedel-Crafts chemistry.

Part 2: Scientific Integrity & Logic (The Protocol)

Reaction Mechanism & Causality

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: The C-Cl bond of 3,4-dichlorobenzoyl chloride adds to the Pd(0) species, forming an acyl-palladium(II) complex. This is faster than aryl chloride addition, preserving the chloro-substituents on the ring.

-

Transmetallation: The boronic acid, activated by a base (e.g., K₃PO₄), transfers the 2-methoxycarbonylphenyl group to the palladium center.

-

Reductive Elimination: The two organic ligands couple to release the ketone product and regenerate Pd(0).

Critical Control Point: Anhydrous conditions are vital to prevent hydrolysis of the acid chloride to the carboxylic acid, which would poison the catalyst and stall the cycle.

Experimental Protocol

Materials:

-

Reagent A: 3,4-Dichlorobenzoyl chloride (1.0 equiv, 10 mmol, 2.09 g)

-

Reagent B: (2-(Methoxycarbonyl)phenyl)boronic acid (1.1 equiv, 11 mmol, 1.98 g)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%) or Pd(PPh₃)₄.

-

Base: Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 equiv).

-

Solvent: Toluene (anhydrous, degassed).

Step-by-Step Methodology:

-

Preparation of Catalyst System:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Reagent B (1.98 g) and K₃PO₄ (4.25 g).

-

Evacuate and backfill with Argon (3 cycles) to remove oxygen.

-

Add anhydrous Toluene (40 mL) via syringe.

-

Add the Catalyst (140 mg) under a positive stream of Argon.

-

-

Acyl Chloride Addition:

-

Dissolve Reagent A (2.09 g) in anhydrous Toluene (10 mL) in a separate vial.

-

Add this solution dropwise to the reaction flask at room temperature. Note: Slow addition prevents homocoupling.

-

-

Reaction Phase:

-

Heat the mixture to 80°C in an oil bath.

-

Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC every 60 minutes.

-

Endpoint: Disappearance of the acid chloride (typically 3–5 hours).

-

-

Workup:

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica Gel 60).

-

Eluent: Gradient of Hexane:Ethyl Acetate (95:5 to 85:15).

-

Target: Methyl 2-(3,4-dichlorobenzoyl)benzoate elutes as a white to off-white solid.

-

Data Presentation & QC

Table 1: Process Parameters & Specifications

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 1.1 (Acid Chloride : Boronic Acid) | Slight excess of boronic acid compensates for protodeboronation. |

| Temperature | 80°C ± 2°C | Optimal for transmetallation; higher temps risk decarbonylation. |

| Time | 3–5 Hours | Extended times may lead to ester hydrolysis or side reactions. |

| Yield Target | 85–92% | High efficiency due to irreversible reductive elimination. |

| Appearance | White Crystalline Solid | Colored impurities indicate Pd residues (remove with charcoal). |

Analytical Validation (Self-Validating System):

-

¹H NMR (400 MHz, CDCl₃): Look for the methyl ester singlet (~3.7 ppm) and the characteristic aromatic pattern of the 1,2,4-trisubstituted ring (3,4-dichloro) and the 1,2-disubstituted ring (benzoate).

-

IR Spectroscopy: Confirm C=O (ketone) stretch at ~1670 cm⁻¹ and C=O (ester) stretch at ~1720 cm⁻¹. Absence of broad O-H stretch confirms no carboxylic acid.

Part 3: Visualization & Formatting

Workflow Diagram

Caption: Step-by-step workflow for the Pd-catalyzed synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate.

Catalytic Cycle Mechanism

Caption: Palladium catalytic cycle showing the oxidative addition of the acid chloride and subsequent coupling.

References

-

Haddach, M. & McCarthy, J. R. (1999). "A new method for the synthesis of ketones: the palladium-catalyzed cross-coupling of acid chlorides with arylboronic acids." Tetrahedron Letters, 40(16), 3109-3112.

-

Kakino, R. et al. (2002). "Synthesis of Unsymmetrical Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Organoboron Compounds." Bulletin of the Chemical Society of Japan, 75(6), 1333-1345.

-

Gooßen, L. J. & Ghosh, K. (2001). "Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Anhydrides or Thioesters." Angewandte Chemie International Edition, 40(18), 3458-3460.

Sources

Application Note: Protocols for the Acylation Reactions Involving Methyl 2-(3,4-dichlorobenzoyl)benzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodologies, and Process Optimization

Introduction & Mechanistic Rationale

In the development of advanced dyes, pigments, and active pharmaceutical ingredients (APIs), the anthraquinone core serves as a critical structural scaffold. The synthesis of specifically halogenated anthraquinones, such as 2,3-dichloroanthraquinone[1], relies heavily on highly controlled Friedel-Crafts acylation workflows.

While the direct cyclization of 2-(3,4-dichlorobenzoyl)benzoic acid (CAS 52187-03-8)[2] is documented, process chemists frequently encounter issues with premature side reactions, poor solubility profiles, and difficult purification of the free acid. To circumvent these bottlenecks, the acid is first converted into its esterified form: Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS 1443349-30-1)[3].

This application note details a two-phase workflow:

-

Intermolecular Acylation (Esterification): The synthesis of the methyl ester, which acts as a stable, highly crystalline, and easily purifiable intermediate.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The conversion of the methyl ester into 2,3-dichloroanthraquinone[4]. Because the dichlorophenyl ring is strongly deactivated by the electron-withdrawing inductive effects of the two chlorine atoms, standard Lewis acids are often insufficient. We utilize fuming sulfuric acid (oleum) to force the generation of the highly electrophilic acylium ion required to close the ring.

Experimental Workflows

Protocol A: Synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate via Esterification

Causality & Validation: This step utilizes Fischer esterification. Methanol serves as both the reactant and the solvent. Concentrated sulfuric acid is used as a Brønsted acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity. The protocol is self-validating through an In-Process Control (IPC) that ensures the free acid is consumed before isolation, preventing yield loss during crystallization.

Step-by-Step Methodology:

-

Reaction Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube. Add 100 g of 2-(3,4-dichlorobenzoyl)benzoic acid (0.339 mol)[2].

-

Solvent & Catalyst Addition: Suspend the solid in 500 mL of anhydrous methanol. Slowly add 10 mL of concentrated H₂SO₄ (98%) dropwise while stirring. Caution: The addition is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 8 hours. The suspension will gradually transition into a clear, homogeneous solution as the ester forms.

-

In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench in 1 mL of saturated NaHCO₃, extract with ethyl acetate, and analyze via HPLC. The reaction is self-validated and complete when the free acid peak is <1.0% relative to the product.

-

Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove 70% of the methanol. Pour the concentrated residue into 1 L of ice-cold water.

-

Neutralization & Isolation: Neutralize the aqueous suspension to pH 7.5 using saturated NaHCO₃ solution to remove any unreacted acid and the catalyst. Filter the resulting white precipitate, wash with cold distilled water (3 × 100 mL), and dry in a vacuum oven at 45°C to yield Methyl 2-(3,4-dichlorobenzoyl)benzoate[3].

Protocol B: Intramolecular Friedel-Crafts Acylation to 2,3-Dichloroanthraquinone

Causality & Validation: The methyl ester is subjected to strongly acidic dehydrating conditions. The oleum protonates the ester, facilitating the loss of methanol (which is subsequently sulfated) to form a highly reactive acylium ion. This intermediate undergoes electrophilic aromatic substitution on the deactivated dichlorophenyl ring. Quenching the reaction in ice water forces the immediate precipitation of the highly hydrophobic anthraquinone product.

Step-by-Step Methodology:

-

Reagent Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, carefully add 200 mL of 20% Oleum (fuming sulfuric acid). Perform strictly under a fume hood.

-

Substrate Addition: Cool the oleum to 10°C using an ice bath. Slowly add 50 g of Methyl 2-(3,4-dichlorobenzoyl)benzoate in small portions over 30 minutes, maintaining the internal temperature below 25°C to prevent premature charring.

-

Cyclization (Acylation): Remove the ice bath and heat the reaction mixture to 130°C for 4 hours. The mixture will turn deep brown/red as the acylium ion forms and cyclizes.

-

In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench carefully in ice water, and extract with dichloromethane. Analyze via HPLC. Proceed only when the ester peak is <0.5%.

-

Quenching: Cool the reaction mixture to 40°C. Slowly and carefully pour the acidic mixture over 1.5 kg of crushed ice under vigorous mechanical stirring. A pale yellow/green precipitate of 2,3-dichloroanthraquinone will form immediately.

-

Isolation: Filter the solid through a sintered glass funnel. Wash extensively with water until the filtrate reaches pH 6-7, followed by a final wash with 50 mL of cold ethanol to remove organic impurities. Dry under vacuum at 60°C.

Quantitative Data & Optimization

The choice of catalyst for the intramolecular acylation significantly impacts the yield and purity of the final anthraquinone. Below is a summary of the optimization data for Protocol B.

Table 1: Reaction Optimization for Intramolecular Acylation (Protocol B)

| Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC %) |

| 20% Oleum | 130 | 4 | >99 | 88 | >98.5 |

| Polyphosphoric Acid (PPA) | 150 | 6 | 94 | 82 | 95.0 |

| AlCl₃ / NaCl (Melt) | 160 | 2 | 89 | 75 | 90.2 |

Note: Oleum provides the optimal balance of Brønsted acidity and dehydrating power, resulting in the highest yield and purity.

Table 2: Physicochemical Properties of Key Intermediates

| Compound Name | CAS Number | Mol. Weight ( g/mol ) | Function in Workflow |

| 2-(3,4-Dichlorobenzoyl)benzoic acid | 52187-03-8 | 295.12 | Starting Material |

| Methyl 2-(3,4-dichlorobenzoyl)benzoate | 1443349-30-1 | 309.14 | Protected Intermediate |

| 2,3-Dichloroanthraquinone | 84-45-7 | 277.10 | Final Target Scaffold |

Reaction Pathway Diagram

The following diagram maps the logical progression and in-process checkpoints of the acylation workflow.

Workflow for the synthesis and acylation of Methyl 2-(3,4-dichlorobenzoyl)benzoate.

References

-

Title: Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS 1443349-30-1) | Source: BIOFOUNT | URL: [Link]

-

Title: 2,3-Dichloroanthraquinone Technology Process | Source: LookChem | URL: [Link]

Sources

Application Notes and Protocols: Methyl 2-(3,4-dichlorobenzoyl)benzoate as a Versatile Building Block for Novel Compounds

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of Methyl 2-(3,4-dichlorobenzoyl)benzoate. This diarylketone-ester serves as a pivotal building block for the construction of a variety of complex organic molecules, most notably substituted anthraquinones and other heterocyclic systems of significant interest in medicinal and materials chemistry.

Introduction: The Strategic Value of Methyl 2-(3,4-dichlorobenzoyl)benzoate

Methyl 2-(3,4-dichlorobenzoyl)benzoate is an aromatic ketone and ester that incorporates two key reactive handles: a ketone carbonyl and a methyl ester. The strategic placement of these functional groups, ortho to each other on one of the aromatic rings, allows for intramolecular cyclization reactions, forming new ring systems. The presence of the 3,4-dichlorophenyl moiety offers both steric and electronic influence on the molecule's reactivity and can be a crucial pharmacophore in the final target compounds. This guide will detail the synthesis of this building block and its subsequent application in the preparation of novel chemical entities.

Synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate

The synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate is a two-step process commencing with the Friedel-Crafts acylation of benzene with 3,4-dichlorophthalic anhydride to yield 2-(3,4-dichlorobenzoyl)benzoic acid, followed by esterification.

Step 1: Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the formation of C-C bonds to an aromatic ring.[1][2] In this step, benzene is acylated with 3,4-dichlorophthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacked by the electron-rich benzene ring.[3][4]

Experimental Protocol: Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid

-

Materials:

-

3,4-Dichlorophthalic anhydride

-

Anhydrous benzene (reagent grade)

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Toluene for recrystallization

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a powder addition funnel, add anhydrous benzene.

-

Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

-

Once the aluminum chloride has dissolved, add 3,4-dichlorophthalic anhydride portion-wise via the powder addition funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 80 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

The crude product will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with deionized water until the washings are neutral to litmus paper.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the crude 2-(3,4-dichlorobenzoyl)benzoic acid from toluene to obtain a purified crystalline solid.

-

-

Data Presentation:

| Parameter | Value |

| Typical Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 185-188 °C |

Step 2: Esterification of 2-(3,4-dichlorobenzoyl)benzoic acid

The carboxylic acid is converted to its methyl ester via Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and the use of excess methanol drives the reaction towards the formation of the ester.[5][6]

Experimental Protocol: Synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate

-

Materials:

-

2-(3,4-dichlorobenzoyl)benzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(3,4-dichlorobenzoyl)benzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Methyl 2-(3,4-dichlorobenzoyl)benzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Data Presentation:

| Parameter | Value |

| Typical Yield | 88-95% |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₁₅H₁₀Cl₂O₃ |

| Molecular Weight | 309.15 g/mol |

Application in the Synthesis of Novel Compounds

Methyl 2-(3,4-dichlorobenzoyl)benzoate is a prime precursor for the synthesis of 1,2-dichloroanthraquinone and its derivatives. Anthraquinones are a class of compounds with a wide range of applications, including as dyes, in the paper industry, and as scaffolds for therapeutic agents.[7]

Synthesis of 1,2-Dichloroanthraquinone

The synthesis of 1,2-dichloroanthraquinone from Methyl 2-(3,4-dichlorobenzoyl)benzoate involves two key steps: hydrolysis of the methyl ester back to the carboxylic acid, followed by an intramolecular cyclization via electrophilic aromatic substitution.

While the synthesis started from the carboxylic acid, for some applications, the purified methyl ester is a better starting material. Hydrolysis is a straightforward saponification reaction using a base like sodium hydroxide.

Experimental Protocol: Hydrolysis to 2-(3,4-dichlorobenzoyl)benzoic acid

-

Materials:

-

Methyl 2-(3,4-dichlorobenzoyl)benzoate

-

Methanol

-

10% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Dissolve Methyl 2-(3,4-dichlorobenzoyl)benzoate in methanol in a round-bottom flask.

-

Add a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify with concentrated hydrochloric acid until the pH is approximately 2.

-

The 2-(3,4-dichlorobenzoyl)benzoic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The cyclization of 2-(3,4-dichlorobenzoyl)benzoic acid is typically achieved by heating in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[8][9] This promotes an intramolecular Friedel-Crafts acylation, where the carboxylic acid group acylates the other aromatic ring to form the tricyclic anthraquinone core.[10]

Experimental Protocol: Synthesis of 1,2-Dichloroanthraquinone

-

Materials:

-

2-(3,4-dichlorobenzoyl)benzoic acid

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

-

Procedure:

-

Carefully add 2-(3,4-dichlorobenzoyl)benzoic acid to an excess of concentrated sulfuric acid in a flask equipped with a stirrer.

-

Heat the mixture to 100-120 °C for 2-4 hours. The reaction mixture will become homogeneous and may change color.

-

After the reaction is complete, cool the mixture to room temperature and then cautiously pour it onto crushed ice with stirring.

-

The 1,2-dichloroanthraquinone will precipitate as a solid.

-

Collect the product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

-

The crude product can be purified by recrystallization from a suitable solvent like acetic acid or ethanol.

-

-

Data Presentation:

| Parameter | Value |

| Typical Yield | >90% |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₁₄H₆Cl₂O₂ |

| Molecular Weight | 277.11 g/mol |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in these application notes.

Caption: Synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate.

Caption: Synthesis of 1,2-Dichloroanthraquinone.

Future Perspectives and Potential Applications